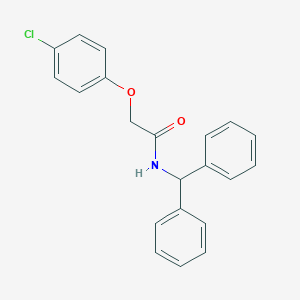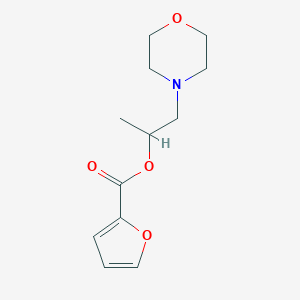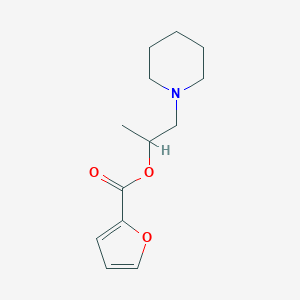
N-benzhydryl-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-2-(4-chlorophenoxy)acetamide, also known as BTCP, is a chemical compound that has been widely used in scientific research. It belongs to the class of arylacetamides and has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. The purpose of
Mechanism of Action
The exact mechanism of action of N-benzhydryl-2-(4-chlorophenoxy)acetamide is not fully understood. However, it has been suggested to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its analgesic and antidepressant effects. Furthermore, it has been suggested to enhance the activity of the gamma-aminobutyric acid (GABA) system, which may explain its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Moreover, it has been suggested to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to reduce the activity of acetylcholinesterase, which may contribute to its potential applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-benzhydryl-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents. Moreover, it has been extensively studied in animal models and has been found to have potential applications in various fields. However, it also has some limitations. It has been found to have low bioavailability and may require high doses to achieve therapeutic effects. Moreover, its potential side effects and toxicity need to be carefully evaluated before its clinical applications.
Future Directions
There are several future directions for the research on N-benzhydryl-2-(4-chlorophenoxy)acetamide. Firstly, further studies are needed to elucidate its exact mechanism of action and its interactions with various neurotransmitter systems. Secondly, its potential applications in the treatment of various neurological disorders need to be further explored, and its efficacy and safety need to be evaluated in clinical trials. Thirdly, the structure-activity relationship of arylacetamides and their interactions with various receptors need to be further studied to develop more potent and selective compounds. Finally, the development of new synthetic methods and the optimization of the existing methods can lead to the discovery of new arylacetamide derivatives with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and to develop new arylacetamide derivatives with improved efficacy and safety.
Synthesis Methods
The synthesis of N-benzhydryl-2-(4-chlorophenoxy)acetamide involves the reaction of benzhydryl chloride with 4-chlorophenoxyacetic acid in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the final product can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
N-benzhydryl-2-(4-chlorophenoxy)acetamide has been extensively used in scientific research due to its potential pharmacological properties. It has been found to exhibit analgesic, anticonvulsant, and anxiolytic effects in animal models. Moreover, it has been suggested to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, it has been used as a probe for studying the structure-activity relationship of arylacetamides and their interactions with various receptors, such as dopamine and serotonin receptors.
Properties
Molecular Formula |
C21H18ClNO2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-benzhydryl-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H18ClNO2/c22-18-11-13-19(14-12-18)25-15-20(24)23-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,23,24) |
InChI Key |
FWGFHMZSZBWCEW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)



![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


